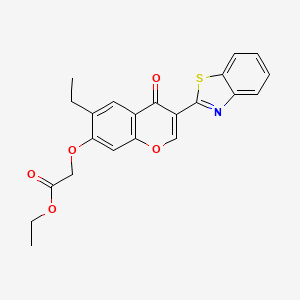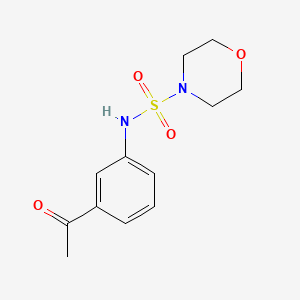
N-(3-acetylphenyl)morpholine-4-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(3-acetylphenyl)morpholine-4-sulfonamide” is a chemical compound that contains a sulfonamide group, which is a common feature in many pharmaceuticals . Sulfonamides are known for their antibacterial properties and are used in a variety of drugs .
Synthesis Analysis
While specific synthesis methods for this compound are not available, sulfonamides are generally synthesized by reacting aniline derivatives with sulfonyl chlorides . The exact method would depend on the specific structures of the reactants and the desired sulfonamide product .Molecular Structure Analysis
The molecular structure of “this compound” would consist of a morpholine ring (a six-membered ring with one oxygen and one nitrogen atom), a phenyl ring (a six-membered carbon ring) with an acetyl group (CH3CO-), and a sulfonamide group (SO2NH2) attached to the nitrogen of the morpholine ring .Chemical Reactions Analysis
Sulfonamides, including “this compound”, can undergo a variety of chemical reactions. They can act as bases, forming salts with acids, and as nucleophiles, reacting with electrophiles . They can also undergo hydrolysis under certain conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” would depend on its specific structure. Factors such as its solubility, melting point, boiling point, and stability would need to be determined experimentally .Wissenschaftliche Forschungsanwendungen
Antimicrobial Properties
Modulation of Antibiotic Activity N-(3-acetylphenyl)morpholine-4-sulfonamide derivatives, specifically 4-(Phenylsulfonyl) morpholine, exhibit potential in modulating antibiotic activity against multidrug-resistant strains. One study highlighted the compound's interaction with standard and multi-resistant strains of various bacteria and fungi. Particularly, the combination of 4-(Phenylsulfonyl) morpholine with amikacin showcased a notable reduction in minimum inhibitory concentration (MIC) against P. aeruginosa, indicating its potential as a modulating agent in antibiotic therapy (Oliveira et al., 2015).
Chemosensing Capabilities
Dual Chemosensor for Metal Ions Research has explored the application of this compound derivatives as chemosensors. A compound bearing sulfonamide and morpholine functionalities was synthesized and characterized, demonstrating high sensitivity and selectivity for Cu2+ and Ag+ ions by switching solvent media. This indicates its utility as a multifunctional chemosensor, offering an innovative approach for monitoring multiple cations by altering solvent media (Hu et al., 2016).
Antifungal and Antimicrobial Properties
Synthesis and Antimicrobial Activity A study centered around the synthesis of sulfonamides and carbamates of 3-fluoro-4-morpholinoaniline, an important intermediate of the antibiotic drug linezolid, revealed that the synthesized compounds exhibit notable antimicrobial potency. The sulfonamide derivatives, in particular, were identified as potent antifungal agents, demonstrating the compound's relevance in the development of new antimicrobial agents (Janakiramudu et al., 2017).
Enzyme Inhibition and Potential Therapeutic Applications
Carbonic Anhydrase and Acetylcholinesterase Inhibition Compounds containing the this compound moiety have been investigated for their inhibitory effects on enzymes such as carbonic anhydrases and acetylcholinesterase. These studies suggest that these compounds may serve as potent inhibitors, offering therapeutic potential in conditions like Alzheimer's disease, where enzyme modulation can play a crucial role (Ozmen Ozgun et al., 2019).
Wirkmechanismus
Zukünftige Richtungen
The future directions for research on “N-(3-acetylphenyl)morpholine-4-sulfonamide” could include studying its potential uses in medicine, given the known antibacterial properties of sulfonamides . Additionally, further studies could be conducted to fully understand its physical and chemical properties, as well as its safety profile .
Eigenschaften
IUPAC Name |
N-(3-acetylphenyl)morpholine-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O4S/c1-10(15)11-3-2-4-12(9-11)13-19(16,17)14-5-7-18-8-6-14/h2-4,9,13H,5-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRYHPOHPJCRSDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NS(=O)(=O)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>42.6 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49737130 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-{5-[3-(trifluoromethyl)phenyl]-1H-pyrazol-3-yl}piperidine](/img/structure/B2429912.png)
![2-Chloro-N-(cyclopropylmethyl)-N-[4-methoxy-3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2429913.png)
![7-[(3-chlorophenyl)methyl]-3,9-dimethyl-1-(2-methylprop-2-enyl)-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2429914.png)
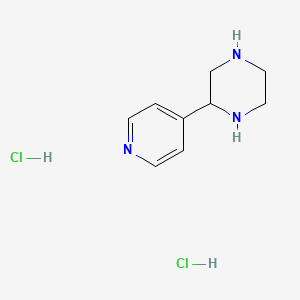
![3,4-Dimethyl-2-(2,2,2-trifluoroethyl)-2H-pyrazolo[3,4-b]pyridin-6(7H)-one](/img/structure/B2429917.png)
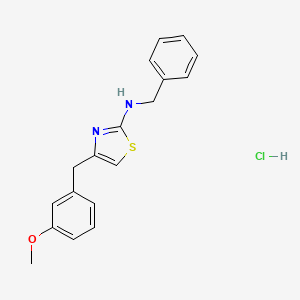
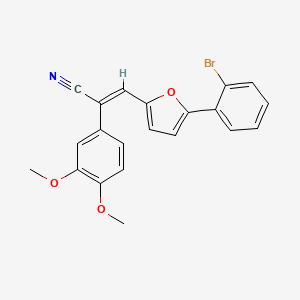
![(2,4-Difluorophenyl)(4-(3-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)methanone](/img/structure/B2429922.png)
![3-(4-fluorophenyl)-9-methyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2429923.png)
![2-chloro-1-[3-(4-fluorophenyl)-7-[(4-fluorophenyl)methylidene]-3,3a,4,5,6,7-hexahydro-2H-indazol-2-yl]ethan-1-one](/img/structure/B2429926.png)
![2-((3-(4-(tert-butyl)phenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2429927.png)
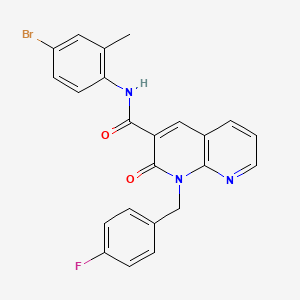
![N-(4-tert-butylphenyl)-2-[5-(4-fluorophenyl)-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl]sulfanylacetamide](/img/structure/B2429931.png)
